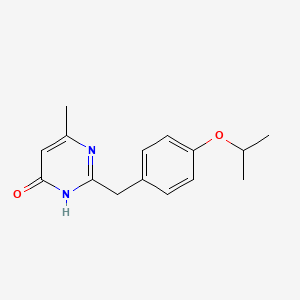
2-(4-isopropoxybenzyl)-6-methyl-4-pyrimidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-isopropoxybenzyl)-6-methyl-4-pyrimidinol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as IBMP, and it is a pyrimidinol derivative that has been found to have a range of interesting properties. In
作用機序
More research is needed to fully understand the mechanism of action of IBMP and how it modulates neurotransmitter systems in the brain.
2. Development of New Compounds: Researchers may also explore the development of new compounds based on the structure of IBMP that have improved pharmacological properties.
3. Clinical Trials: Clinical trials may be conducted to explore the potential therapeutic applications of IBMP for neurological disorders such as Parkinson's disease, depression, and anxiety.
4. Drug Delivery Methods: Researchers may also explore new drug delivery methods for IBMP, such as nanotechnology-based approaches, to improve its solubility and efficacy.
Conclusion:
In conclusion, 2-(4-isopropoxybenzyl)-6-methyl-4-pyrimidinol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of interesting properties, including its ability to modulate neurotransmitter systems in the brain. Further research is needed to fully understand the mechanism of action of IBMP and its potential therapeutic applications for neurological disorders.
実験室実験の利点と制限
IBMP has several advantages for lab experiments, including its ability to modulate neurotransmitter systems in the brain and its relatively low toxicity. However, there are also some limitations to using IBMP in lab experiments, including its limited solubility in water and its potential for off-target effects.
将来の方向性
There are several future directions for research on IBMP, including:
1. Further Study of
合成法
The synthesis of IBMP involves several steps, including the reaction of 2-chloro-4-isopropoxybenzyl chloride with 6-methyl-2-pyrimidinone in the presence of a base. This reaction produces IBMP as a white crystalline solid, which can be purified using various techniques such as recrystallization or column chromatography.
科学的研究の応用
IBMP has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to have a range of interesting properties, including its ability to modulate the activity of certain neurotransmitter systems. Some of the research applications of IBMP include:
1. Modulation of Dopamine Release: IBMP has been found to increase dopamine release in the brain, which may have implications for the treatment of certain neurological disorders such as Parkinson's disease.
2. Modulation of Serotonin Release: IBMP has also been found to increase serotonin release in the brain, which may have implications for the treatment of depression and anxiety.
3. Modulation of GABA Release: IBMP has been found to increase the release of GABA, an inhibitory neurotransmitter, which may have implications for the treatment of epilepsy and other neurological disorders.
特性
IUPAC Name |
4-methyl-2-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10(2)19-13-6-4-12(5-7-13)9-14-16-11(3)8-15(18)17-14/h4-8,10H,9H2,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVZBKQWGSZBHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)CC2=CC=C(C=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-{[(4-methylphenyl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B6044550.png)
![1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide](/img/structure/B6044552.png)

![(4-chloro-2-methylphenyl)[1-(cyclohexylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6044557.png)
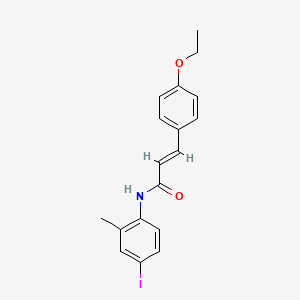
![4-{[(4-chloro-5-nitro-1H-pyrazol-3-yl)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B6044569.png)
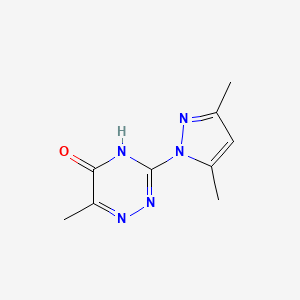
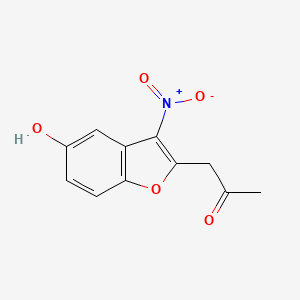
![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-1-(4-methoxyphenyl)ethanol](/img/structure/B6044587.png)
![2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6044591.png)
![2-[3-(5-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-7-yl)phenoxy]acetamide](/img/structure/B6044602.png)
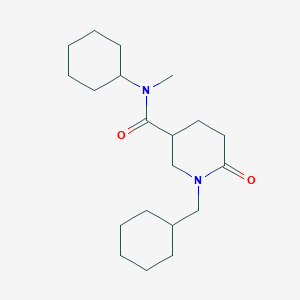
![N~2~-(3-bromophenyl)-N~1~-cyclopentyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6044622.png)
![1-[1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-4-piperidinyl]-1-propanol](/img/structure/B6044628.png)
